molecular formula C22H20FN3O2 B11180006 7-(4-fluorophenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11180006
M. Wt: 377.4 g/mol
InChI Key: HDTCMUINNOYVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorophenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 4-methyl-2-aminobenzamide under acidic conditions to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

7-(4-fluorophenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(4-fluorophenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
  • 4-[(4-fluorophenyl)amino]-2-methyl-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

7-(4-fluorophenyl)-2-[(2-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-(2-methoxyanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H20FN3O2/c1-13-21-18(11-15(12-19(21)27)14-7-9-16(23)10-8-14)26-22(24-13)25-17-5-3-4-6-20(17)28-2/h3-10,15H,11-12H2,1-2H3,(H,24,25,26)

InChI Key

HDTCMUINNOYVSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC=C3OC)CC(CC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.